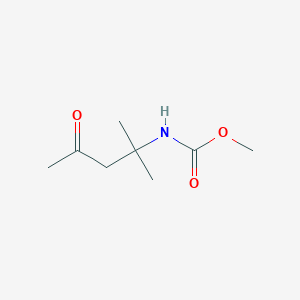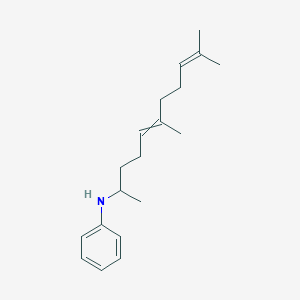
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline: is an organic compound characterized by its unique structure, which includes a dimethylundeca-dienyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline typically involves the reaction of aniline with 6,10-dimethylundeca-5,9-dien-2-one. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aniline moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.
Comparación Con Compuestos Similares
6,10-Dimethylundeca-5,9-dien-2-one: A precursor in the synthesis of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline.
Geranylacetone: Another compound with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of both the dimethylundeca-dienyl group and the aniline moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
65559-76-4 |
|---|---|
Fórmula molecular |
C19H29N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
N-(6,10-dimethylundeca-5,9-dien-2-yl)aniline |
InChI |
InChI=1S/C19H29N/c1-16(2)10-8-11-17(3)12-9-13-18(4)20-19-14-6-5-7-15-19/h5-7,10,12,14-15,18,20H,8-9,11,13H2,1-4H3 |
Clave InChI |
YRVKFRONSRFKST-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)CCC=C(C)C)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


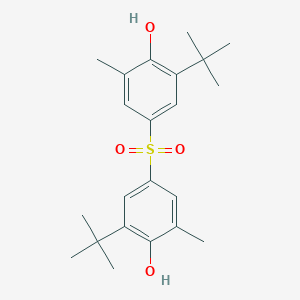
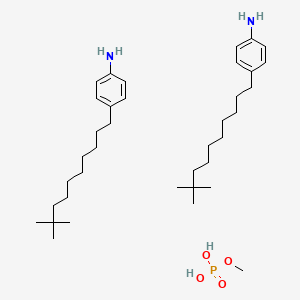
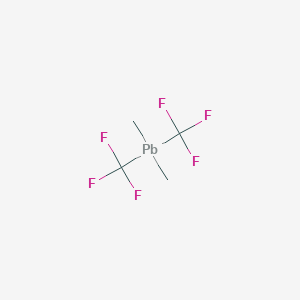

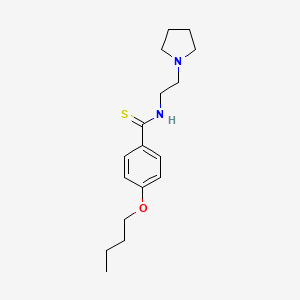
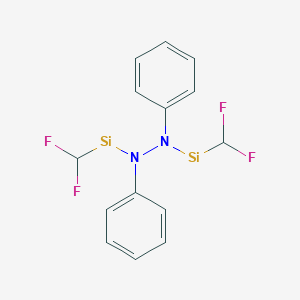
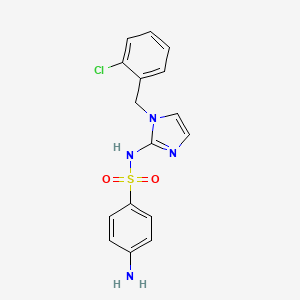

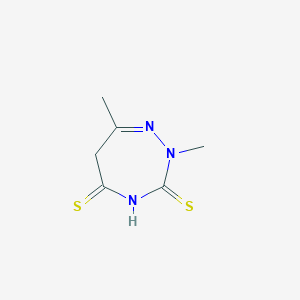

![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)
